

Definitive Structural Validation of Butyl(3-methylpentan-2-yl)amine: A Comparative Guide

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Compound of Interest

Compound Name: *Butyl(3-methylpentan-2-yl)amine*

Cat. No.: *B13248485*

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Executive Summary: The Stereochemical Challenge

Butyl(3-methylpentan-2-yl)amine (CAS: 1042535-90-9) represents a distinct challenge in small molecule characterization. As a secondary acyclic amine with a flexible N-butyl chain and a chiral 3-methylpentan-2-yl moiety, this molecule possesses two stereocenters (C2 and C3), resulting in four potential stereoisomers (two enantiomeric pairs).[1]

Standard characterization methods like NMR and MS often fail to unambiguously resolve these stereoisomers due to:

- **Conformational Flexibility:** Rapid rotation around the C-C and C-N bonds averages NOE (Nuclear Overhauser Effect) signals, making relative stereochemistry determination via NMR unreliable.
- **Lack of Chromophores:** The absence of UV-active groups limits the utility of CD (Circular Dichroism) without derivatization.
- **Physical State:** The free base is an oil at room temperature, precluding direct solid-state analysis.

This guide details why Single Crystal X-ray Diffraction (SC-XRD) of a derivative salt is the only self-validating, "Gold Standard" method for determining the absolute configuration and precise conformer of this molecule, comparing it directly against NMR and MS alternatives.

Comparative Analysis: X-ray vs. NMR vs. MS

The following table contrasts the capabilities of standard analytical techniques for **Butyl(3-methylpentan-2-yl)amine**.

Feature	¹ H/ ¹³ C NMR	Mass Spectrometry (HRMS)	X-ray Crystallography (SC-XRD)
Primary Output	Connectivity, functional groups	Molecular formula, fragmentation	3D atomic coordinates, bond lengths/angles
Stereochemistry	Relative only (often ambiguous for flexible chains)	None (unless coupled with ion mobility)	Absolute (R/S) & Relative
Sample State	Solution (averaged conformation)	Gas phase (ionized)	Solid state (defined conformation)
Ambiguity	High (overlapping multiplets for alkyl chains)	Low for mass; High for isomers	Zero (direct visualization)
Preparation	Dissolve in deuterated solvent	Dilute in MeOH/Acetonitrile	Requires crystallization (Salt Formation)

The "Blind Spot" of NMR

For **Butyl(3-methylpentan-2-yl)amine**, the multiplet signals for the sec-butyl and n-butyl chains will likely overlap in the 1.2–1.6 ppm region. While COSY and HSQC can assign connectivity, determining whether the C2-methyl and C3-methyl groups are syn or anti is nearly impossible due to free rotation. X-ray crystallography freezes this rotation, providing a snapshot of the lowest-energy conformer in the crystal lattice.

Strategic Protocol: From Oil to Crystal

Since the target molecule is likely a liquid, direct X-ray analysis is impossible. The following protocol outlines the Salt Formation Strategy, which serves two purposes: converting the oil to a solid and introducing a "heavy atom" (Cl or Br) to facilitate absolute configuration determination via anomalous scattering.

Step 1: Salt Selection & Synthesis

- Why: We need a counter-ion that encourages lattice formation and provides X-ray scattering power.
- Recommendation: Hydrobromide (HBr) Salt.
 - Reasoning: Bromine (Br, Z=35) has a much stronger anomalous scattering signal than Chlorine (Cl, Z=17) when using standard Molybdenum (Mo) or Copper (Cu) X-ray sources. This allows for a definitive calculation of the Flack Parameter, confirming the absolute stereochemistry (R vs S).

Protocol:

- Dissolve 50 mg of **Butyl(3-methylpentan-2-yl)amine** free base in 2 mL of diethyl ether.
- Cool the solution to 0°C in an ice bath.
- Dropwise add 1.0 equivalent of 48% HBr (aq) or 1M HBr in acetic acid.
- A white precipitate (the amine hydrobromide) should form immediately.
- Filter and wash with cold ether.

Step 2: Crystal Growth (Vapor Diffusion)

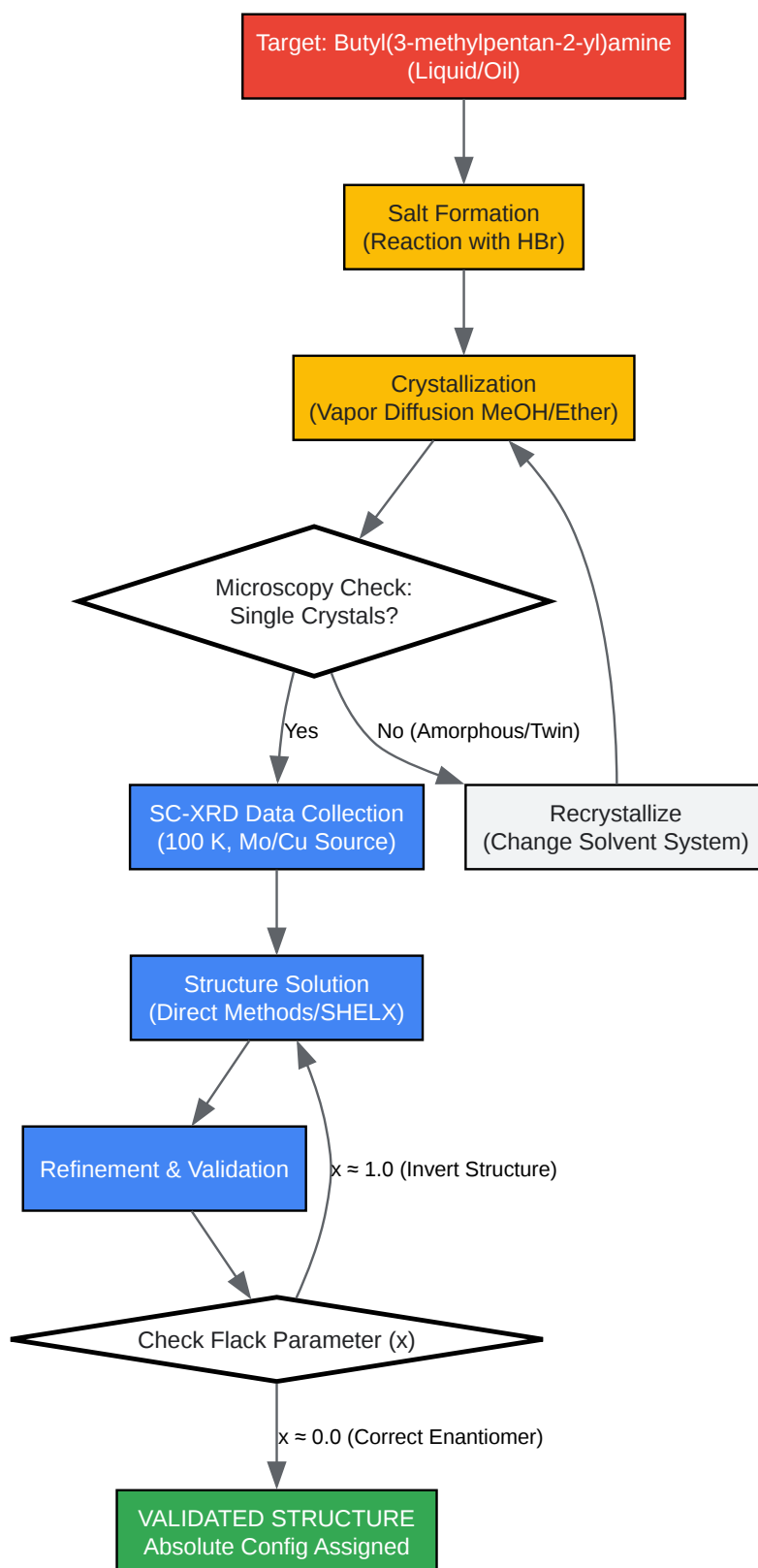
Rapid precipitation yields microcrystalline powder (unsuitable for SC-XRD). We need single, block-like crystals.

Method: Vapor Diffusion (Sitting Drop)

- Inner Solution: Dissolve 10 mg of the amine hydrobromide in 0.5 mL of Methanol (good solubility).
- Outer Reservoir: Place 3 mL of Diethyl Ether (poor solubility, volatile) in the outer well.
- Seal: Seal the chamber tight.
- Mechanism: Ether vapor slowly diffuses into the methanol drop, lowering the solubility gradually and forcing the salt to crystallize in an ordered lattice over 24–72 hours.

Validation Workflow Diagram

The following diagram illustrates the decision-making process for validating the structure, highlighting the critical role of the Flack Parameter.



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Figure 1: Critical path workflow for structural validation via X-ray crystallography, emphasizing the salt formation and Flack parameter checkpoints.

Data Interpretation & Causality

Once data is collected, the validation rests on specific crystallographic metrics. A "solved" structure is not enough; it must be statistically valid.

The Flack Parameter (Absolute Configuration)

For a chiral molecule like **Butyl(3-methylpentan-2-yl)amine**, the Flack parameter () is the ultimate truth-teller.

- (e.g., 0.04 ± 0.05): The model's stereochemistry matches the crystal. You have identified the correct enantiomer (e.g., 2S, 3S).
- (e.g., 0.96 ± 0.05): The model is inverted. The crystal is the opposite enantiomer.
- : The crystal is a racemate or twinned. This usually indicates the synthesis produced a racemic mixture, which NMR would not have detected without chiral shift reagents.

Thermal Ellipsoids (ORTEP)

Because the N-butyl chain is flexible, the terminal carbons often show large "football-shaped" thermal ellipsoids, indicating high thermal motion.

- Validation Check: If the ellipsoids are too large, the bond lengths becomes inaccurate.
- Correction: This validates the requirement for low-temperature data collection (100 K) using a Cryostream, which "freezes" these vibrations to provide precise bond metrics.

Hydrogen Bonding Network

In the HBr salt, the protonated nitrogen () will form hydrogen bonds with the Bromide anion ().

- Structural Proof: The presence of these specific

interactions (typically 3.2–3.4 Å) confirms the protonation state and explains the stability of the crystal lattice compared to the free base oil.

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